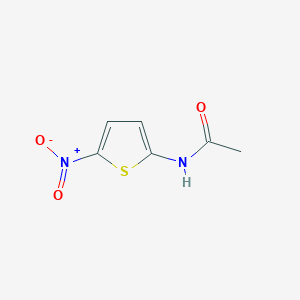![molecular formula C18H34N2OS3 B13756200 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione CAS No. 72453-57-7](/img/structure/B13756200.png)
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of dodecyloxybutylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiadiazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(Octyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Hexadecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Decyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
Uniqueness
The dodecyloxy group provides distinct hydrophobic characteristics, making it suitable for applications where such properties are desired .
Propriétés
Numéro CAS |
72453-57-7 |
|---|---|
Formule moléculaire |
C18H34N2OS3 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
3-(1-dodecoxybutyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C18H34N2OS3/c1-3-5-6-7-8-9-10-11-12-13-15-21-16(14-4-2)20-18(23)24-17(22)19-20/h16H,3-15H2,1-2H3,(H,19,22) |
Clé InChI |
RRGMOIMGKQCAOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(CCC)N1C(=S)SC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


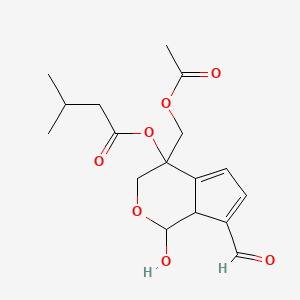

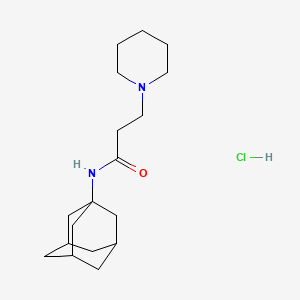

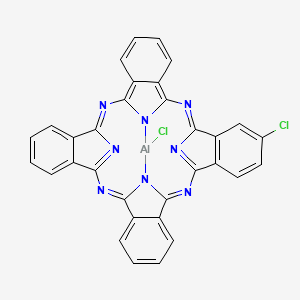
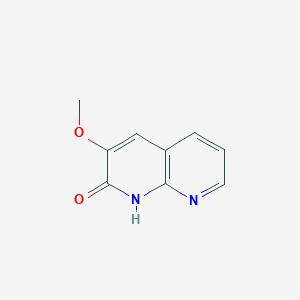


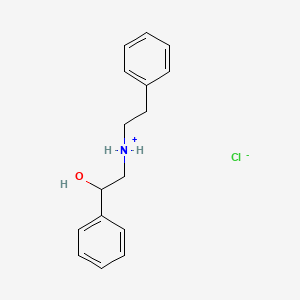

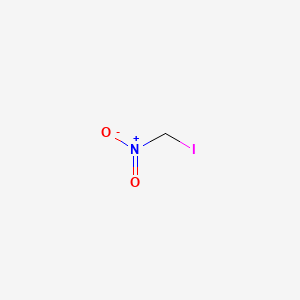
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
